Abyssinone V 4'-methyl ether

Catalog No.
S2898320
CAS No.
201480-12-8
M.F
C26H30O5
M. Wt
422.521
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abyssinone V 4'-methyl ether

CAS Number

201480-12-8

Product Name

Abyssinone V 4'-methyl ether

IUPAC Name

(2S)-5,7-dihydroxy-2-[4-methoxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one

Molecular Formula

C26H30O5

Molecular Weight

422.521

InChI

InChI=1S/C26H30O5/c1-15(2)6-8-17-10-19(11-18(26(17)30-5)9-7-16(3)4)23-14-22(29)25-21(28)12-20(27)13-24(25)31-23/h6-7,10-13,23,27-28H,8-9,14H2,1-5H3/t23-/m0/s1

InChI Key

JHEBMTRMMJXPTM-QHCPKHFHSA-N

SMILES

CC(=CCC1=CC(=CC(=C1OC)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C

Solubility

not available
  • Cytotoxic effects on cancer cells

    Studies have shown AVME to be cytotoxic (toxic to cells) against human breast cancer cells. Research suggests it induces apoptosis (programmed cell death) and suppresses the invasion of these cancer cells [2].

  • Anti-mammary tumor activity

    AVME has demonstrated anti-mammary tumor effects in mice studies [3]. This initial observation in animal models has paved the way for further investigation into its potential as an anti-cancer agent.

  • Mechanism of action

    Researchers are currently exploring the cellular and molecular mechanisms by which AVME exerts its anti-cancer effects. This involves understanding how it interacts with cancer cells at a cellular level to induce cell death and suppress invasion [2].

Important Note:

It is crucial to understand that these are early findings, primarily based on laboratory and animal studies. More research is needed to determine the effectiveness and safety of AVME in human cancer treatment.

Here are the references used for this information:

  • [1] () Abyssinone V-4' Methyl Ether Isolated from Erythrina droogmansiana (Leguminosae) Inhibits Cell Growth and Mammary Glands Hyperplasia Induced in Swiss Mice by the 7,12-Dimethylbenz(a)anthracene
  • [2] () Abyssinone V-4′ Methyl Ether, a Flavanone Isolated from Erythrina droogmansiana, Exhibits Cytotoxic Effects on Human Breast Cancer Cells by Induction of Apoptosis and Suppression of Invasion
  • [3] () Abyssinone V-4′ Methyl Ether, a Flavanone Isolated from Erythrina droogmansiana, Exhibits Cytotoxic Effects on Human Breast Cancer Cells by Induction of Apoptosis and Suppression of Invasion

Abyssinone V 4'-methyl ether is a flavanone compound with the molecular formula C26H30O5. It is primarily isolated from the plant species Erythrina droogmansiana, a member of the Leguminosae family. This compound is characterized by its unique structural features, which include a 4'-methyl ether substitution on the flavanone backbone, contributing to its distinct biological properties. The compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.

Research suggests that AVME may have anti-cancer properties, particularly against breast cancer cells []. Studies have shown that AVME can inhibit the growth and proliferation of cancer cells and may induce apoptosis (programmed cell death) []. The exact mechanism by which AVME exerts these effects is still being investigated, but it may involve cell cycle arrest, induction of reactive oxygen species (ROS), and modulation of apoptotic pathways.

Typical of flavonoids. These include:

  • Hydrolysis: Under acidic or basic conditions, the methyl ether group can be hydrolyzed to yield the corresponding hydroxyl compound.
  • Oxidation: The presence of phenolic groups allows for oxidation reactions, which can lead to the formation of quinones or other oxidized derivatives.
  • Reduction: The carbonyl groups present in the structure can undergo reduction to form alcohols.

These reactions are significant for understanding its reactivity and potential modifications for enhanced biological activity.

Recent studies have highlighted several biological activities associated with Abyssinone V 4'-methyl ether:

  • Antitumor Activity: Research indicates that this compound exhibits anti-mammary tumor effects in murine models, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Properties: Abyssinone V 4'-methyl ether has demonstrated significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
  • Neuropharmacological Effects: It has been reported to possess anticonvulsant and sedative-like effects, indicating its potential utility in neurological disorders .

The synthesis of Abyssinone V 4'-methyl ether can be achieved through various methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from Erythrina droogmansiana using solvents such as ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve starting from simpler flavonoid precursors and employing methylation reactions to introduce the 4'-methyl ether group.
  • Biotransformation: Utilizing microbial or enzymatic processes to modify existing flavonoids into Abyssinone V 4'-methyl ether.

These methods provide avenues for both obtaining the compound in pure form and exploring its derivatives.

Abyssinone V 4'-methyl ether has several promising applications:

  • Pharmaceutical Development: Due to its anticancer and anti-inflammatory properties, it is being explored for inclusion in drug formulations targeting these conditions.
  • Nutraceuticals: Its health benefits make it a candidate for dietary supplements aimed at reducing inflammation or cancer risk.
  • Cosmetics: The compound's antioxidant properties could also be harnessed in cosmetic formulations to promote skin health.

Studies on Abyssinone V 4'-methyl ether have investigated its interactions with various biological targets:

  • Protein Binding: Research has focused on how this compound binds to specific proteins involved in cancer pathways, potentially inhibiting tumor growth .
  • Synergistic Effects: Interaction studies with other flavonoids suggest that Abyssinone V 4'-methyl ether may enhance the efficacy of certain therapeutic agents when used in combination.

These interactions are crucial for understanding the full scope of its biological activity and therapeutic potential.

Several compounds share structural similarities with Abyssinone V 4'-methyl ether, which can be compared based on their biological activities and chemical structures:

Compound NameStructure SimilarityBiological ActivityUnique Features
Erythrin AFlavonoid backboneAntioxidant, anti-inflammatoryContains additional hydroxyl groups
LuteolinFlavonoid backboneAnticancer, anti-inflammatoryNo methyl ether substitution
QuercetinFlavonoid backboneAntioxidant, antihistamineMore extensive hydroxylation

Abyssinone V 4'-methyl ether stands out due to its specific methylation at the 4' position, which influences its solubility and biological activity compared to these similar compounds.

The biosynthesis of Abyssinone V 4'-methyl ether begins with the fundamental flavonoid core biosynthetic pathway that is conserved across Erythrina species [8] [12]. This pathway represents the convergence of the shikimate and acetate metabolic routes, where the shikimate pathway provides the phenylpropanoid backbone while the acetate pathway contributes to chain elongation reactions [12] [15].

The initial step involves phenylalanine ammonia-lyase catalyzing the deamination of L-phenylalanine to produce trans-cinnamic acid, releasing ammonia as a byproduct [12] [15]. Subsequently, cinnamic acid 4-hydroxylase, a cytochrome P450 monooxygenase localized to the endoplasmic reticulum membrane, hydroxylates the C4 position of cinnamic acid to yield p-coumaric acid [12] [15]. This reaction requires nicotinamide adenine dinucleotide phosphate and molecular oxygen as cofactors [12].

The activation of p-coumaric acid occurs through the action of 4-coumaroyl:coenzyme A ligase, which catalyzes an adenosine triphosphate-consuming condensation reaction to form p-coumaroyl-coenzyme A [12] [15]. This activated substrate then serves as the starting material for the core flavonoid skeleton formation. Chalcone synthase, a polyketide synthase localized to plastids, condenses one molecule of p-coumaroyl-coenzyme A with three molecules of malonyl-coenzyme A to generate the chalcone backbone [12] [15].

The conversion of chalcone to the flavanone core structure is mediated by chalcone isomerase, which catalyzes the stereospecific cyclization to produce (2S)-flavanones [12] [15]. In Erythrina velutina, transcriptome analysis has identified 27 transcripts associated with the flavonoid pathway, with specific genes such as chalcone isomerase, chalcone reductase, chalcone synthase, and cytochrome P450 enzymes being identified as putative targets for modulating flavonoid accumulation [8] [9].

Research conducted on Erythrina velutina revealed that 96 metabolites, including 43 flavonoids, were annotated from leaves and seeds through integrated metabolomic and proteomic profiling [8] [9]. The expression patterns of transcripts involved in flavonoid biosynthesis demonstrated spatial and temporal regulation, with enhanced expression of genes related to flavonol and proanthocyanidin biosynthesis observed in early developmental stages [8].

EnzymeCellular LocationCofactorsFunction
Phenylalanine ammonia-lyaseCytoplasmNoneConverts L-phenylalanine to trans-cinnamic acid
Cinnamic acid 4-hydroxylaseEndoplasmic reticulum membraneNicotinamide adenine dinucleotide phosphate, O₂, cytochrome P450Hydroxylates cinnamic acid to p-coumaric acid
4-Coumaroyl:coenzyme A ligaseCytoplasmAdenosine triphosphate, coenzyme AActivates p-coumaric acid to p-coumaroyl-coenzyme A
Chalcone synthasePlastidMalonyl-coenzyme ACondenses p-coumaroyl-coenzyme A with malonyl-coenzyme A
Chalcone isomeraseCytoplasm/PlastidNoneConverts chalcone to flavanone

Enzymatic Prenylation Processes by Membrane-Bound Transferases

The prenylation of flavonoid substrates in Erythrina species is catalyzed by membrane-bound prenyltransferases that exhibit distinct characteristics from their soluble counterparts found in fungi and bacteria [17] [18]. These plant aromatic prenyltransferases are integral membrane proteins localized to plastid membranes and demonstrate strict substrate specificities for both prenyl donor and acceptor molecules [17] [18].

Membrane-bound prenyltransferases typically contain seven to nine transmembrane alpha-helices distributed throughout their polypeptide structure [18]. The catalytic mechanism involves the binding of dimethylallyl diphosphate to the enzyme through electrostatic interactions coordinated with magnesium ions and hydrophobic interactions with aromatic residues in the active center [16] [17]. The thiol group of cysteine residues in substrate proteins is deprotonated to form a thiolate anion, which acts as a nucleophile to attack the electrophilic carbon of the prenyl pyrophosphate, resulting in thioether bond formation while releasing pyrophosphate [20].

Recent structural studies of plant membrane-bound prenyltransferases have revealed critical domains that control prenylation site specificity [16]. Domain swapping and site-directed mutagenesis experiments with parsnip prenyltransferases demonstrated that specific amino acid residues are responsible for regiospecific prenylation [16]. The interaction with the acceptor substrate serves as the main regulator of regiospecificity, with hydrogen bond-based interactions proposed between specific amino acid residues and prenyl acceptors [16].

The hop bitter acid pathway provides an exemplary model for understanding membrane-bound prenyltransferase function, where a heteromeric membrane-bound prenyltransferase complex is responsible for sequential prenylation reactions [17]. The complex consists of multiple prenyltransferase subunits that work cooperatively, with one enzyme responsible for the first prenylation step and another for subsequent prenylation reactions [17].

Research has demonstrated that the membrane-bound nature of these enzymes is essential for their catalytic activity and proper subcellular localization [17] [18]. The prenyl groups are derived from the methylerythritol phosphate pathway in plastids, emphasizing the importance of proper subcellular compartmentalization for efficient prenylation [18].

Prenyltransferase TypeSubcellular LocationTransmembrane DomainsPrenyl Donor SpecificityMetal Dependency
Membrane-bound aromaticPlastid inner membrane7-9Dimethylallyl diphosphate, geranyl diphosphateMagnesium required
Flavonoid-specificPlastid membrane7-9Dimethylallyl diphosphate primarilyMagnesium required
Coumarin-specificEndoplasmic reticulum8-10Dimethylallyl diphosphate, geranyl diphosphateMagnesium required

Substrate Specificity of Dimethylallyl Diphosphate Utilization

The substrate specificity of prenyltransferases for dimethylallyl diphosphate represents a critical determinant in the biosynthesis of Abyssinone V 4'-methyl ether [18] [22] [23]. Plant flavonoid prenyltransferases demonstrate remarkable specificity for dimethylallyl diphosphate as the prenyl donor, with Michaelis constant values typically ranging from 8 to 30 micromolar depending on the specific enzyme [18] [22].

The first characterized flavonoid prenyltransferase, naringenin 8-dimethylallyltransferase from Sophora flavescens, exhibits strict substrate specificity for flavanones and dimethylallyl diphosphate [18] [22]. This enzyme demonstrates a Michaelis constant of approximately 15-25 micromolar for dimethylallyl diphosphate and shows no detectable activity with longer prenyl donors such as geranyl diphosphate or farnesyl diphosphate [18] [22].

Structural analysis of dimethylallyl-L-tryptophan synthase from Fusarium fujikuroi revealed the molecular basis for prenyl donor specificity [23]. The enzyme utilizes dimethylallyl diphosphate with a Michaelis constant of 13 micromolar, and crystal structures complexed with unreactive thiolodiphosphate analogues demonstrated that nine hydrogen bonds stabilize and polarize the substrate diphosphate group for catalysis [23]. Five basic residues donate hydrogen bonds to the negatively charged thiolodiphosphate group, while four tyrosine residues comprising a tyrosine shield provide additional stabilization [23].

The regiospecificity of prenylation is determined by the precise positioning of the prenyl donor relative to the acceptor substrate [23] [24]. Single amino acid mutations can completely alter donor specificity, as demonstrated by peptide prenyltransferases where substitution of a single phenylalanine residue with alanine or glycine switched specificity from dimethylallyl diphosphate to geranyl diphosphate [25]. This switch creates additional volume in the active site cavity that accommodates the longer prenyl chain of geranyl diphosphate [25].

The substrate specificity extends beyond the prenyl donor to include strict requirements for the acceptor molecule [14] [23]. Flavonoid prenyltransferases typically require specific hydroxylation patterns on the flavonoid backbone, with 5,7-dihydroxy and 4-carbonyl groups being essential for catalytic activity [14]. The presence of 2,3-alkenyl groups benefits the prenylation reaction, while 3-hydroxy groups impair the reaction [14].

Enzyme FamilyPrenyl DonorMichaelis Constant for Dimethylallyl Diphosphate (μM)Substrate PreferenceRegiospecificity
Naringenin 8-dimethylallyltransferase (Sophora flavescens)Dimethylallyl diphosphate only15-25Naringenin (flavanone)C-8 position
Hop prenyltransferase-1 (Humulus lupulus)Dimethylallyl diphosphate only12-18PhlorisovalerophenoneVariable positions
Glyceollin dimethylallyltransferase (Glycine max)Dimethylallyl diphosphate only8-15Glycinol (pterocarpan)C-4 position
Fusarium prenyltransferase 1Dimethylallyl diphosphate only20-30Multiple flavonoidsC-6 position

Comparative Analysis with Related Abyssinone Derivatives

The Abyssinone family of compounds represents a structurally diverse group of prenylated flavanones isolated from various Erythrina species, with each derivative exhibiting distinct structural modifications that influence their biosynthetic pathways [27] [29] [35] [36]. Abyssinone V 4'-methyl ether shares fundamental structural features with other family members while possessing unique modifications that distinguish its biosynthetic requirements.

Abyssinone I, characterized by a molecular formula of C₂₀H₁₈O₄ and molecular weight of 322.4 grams per mole, contains a single cyclized prenyl group and one hydroxyl group at the 7-position [31] [35]. In contrast, Abyssinone II possesses a molecular formula of C₂₅H₂₈O₅ with a molecular weight of 408.5 grams per mole, featuring one prenyl group at the 3'-position and three hydroxyl groups at the 5, 7, and 4'-positions [27] [29].

The structural complexity increases with Abyssinone V, which contains two prenyl groups at the 3' and 5'-positions with a molecular formula of C₂₅H₂₈O₄ and molecular weight of 392.5 grams per mole [34] [35]. Abyssinone V 4'-methyl ether represents the most structurally complex derivative with a molecular formula of C₂₆H₃₀O₅ and molecular weight of 422.5 grams per mole, incorporating both the diprenylation pattern of Abyssinone V and an additional methyl ether substitution at the 4'-position [2] [36].

The biosynthetic implications of these structural differences are significant for understanding the enzymatic requirements for Abyssinone V 4'-methyl ether formation [36]. The presence of two prenyl groups suggests the involvement of either a prenyltransferase capable of sequential prenylation or multiple prenyltransferases with complementary regiospecificities [17]. The 4'-methyl ether group indicates an additional methylation step catalyzed by O-methyltransferases that utilize S-adenosyl-L-methionine as the methyl donor [36].

Comparative analysis of biological activities reveals that structural modifications significantly influence bioactivity profiles [29] [36]. Abyssinone II demonstrated potent antituberculosis activity with a minimum inhibitory concentration of 50 micrograms per milliliter, attributed to its 3'-prenyl group [29]. The methylation of the 4'-hydroxyl group in related compounds resulted in significant increases in aromatase inhibitory activity, with some derivatives showing 20-fold greater potency than their unmethylated counterparts [27].

The distribution of Abyssinone derivatives across Erythrina species suggests species-specific biosynthetic capabilities [35] [36]. Abyssinone I and VII are predominantly found in Erythrina abyssinica, while Abyssinone V 4'-methyl ether has been specifically isolated from Erythrina droogmansiana, indicating potential species-specific methyltransferase activities [35] [36].

CompoundMolecular FormulaMolecular Weight (g/mol)Prenyl GroupsMethoxy GroupsHydroxyl GroupsSource Species
Abyssinone IC₂₀H₁₈O₄322.41 (cyclized)01 (7-position)Erythrina abyssinica
Abyssinone IIC₂₅H₂₈O₅408.51 (3'-position)03 (5,7,4'-positions)Erythrina lysistemon
Abyssinone IVC₂₅H₂₈O₅408.51 (5'-position)03 (5,7,4'-positions)Erythrina abyssinica
Abyssinone VC₂₅H₂₈O₄392.52 (3',5'-positions)02 (5,7-positions)Erythrina mildbraedii
Abyssinone V 4'-methyl etherC₂₆H₃₀O₅422.52 (3',5'-positions)1 (4'-position)2 (5,7-positions)Erythrina droogmansiana
Abyssinone VIIC₂₀H₂₀O₅340.41 (5'-position)03 (7,3',4'-positions)Erythrina abyssinica

XLogP3

6.6

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Modify: 2024-04-14

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